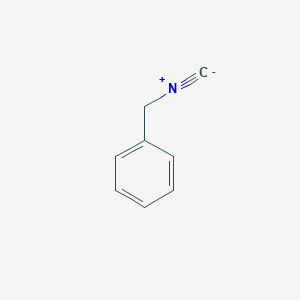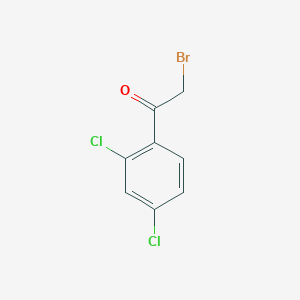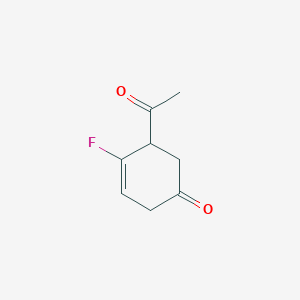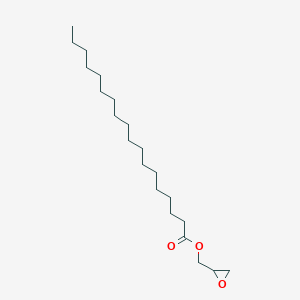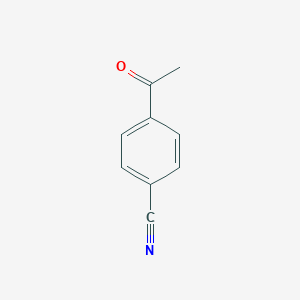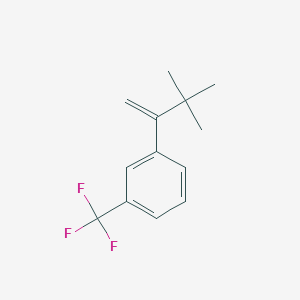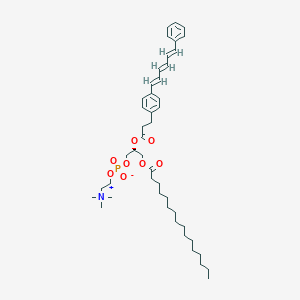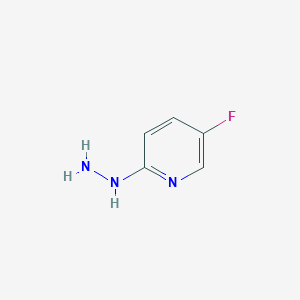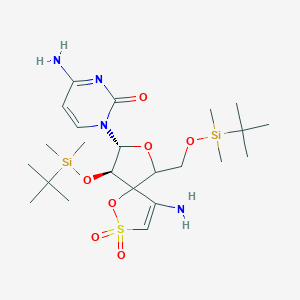
Tsao-C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tsao-C, also known as 3-(2-thienyl)-L-alanine or L-TA, is a synthetic amino acid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1970s and has since been researched for its ability to inhibit the growth of cancer cells, enhance immune function, and improve cognitive function.
作用機序
The mechanism of action of Tsao-C is not fully understood, but research has suggested that it may work by inhibiting the activity of enzymes involved in cancer cell growth and promoting immune function. This compound has been shown to inhibit the activity of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis, which is essential for cancer cell growth. This compound has also been shown to activate immune cells, such as natural killer cells and T cells, which play a critical role in the immune response to cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Research has shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to enhance immune function by increasing the production of cytokines, such as interferon-gamma and interleukin-2, and activating immune cells, such as natural killer cells and T cells. In addition, this compound has been shown to improve cognitive function by enhancing memory and learning in animal models.
実験室実験の利点と制限
One advantage of using Tsao-C in lab experiments is that it has been extensively studied and has been shown to have potential therapeutic applications. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to determine its optimal dosage and potential side effects.
将来の方向性
There are several future directions for the research of Tsao-C. One area of research is to further investigate its mechanism of action and potential therapeutic applications. Another area of research is to determine the optimal dosage and potential side effects of this compound. Additionally, research could focus on developing more potent analogs of this compound that could have even greater therapeutic potential. Finally, research could explore the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness.
In conclusion, this compound is a synthetic amino acid that has been extensively studied for its potential therapeutic applications. This compound has anticancer properties, enhances immune function, and improves cognitive function. While its mechanism of action is not fully understood, research has suggested that it may work by inhibiting the activity of enzymes involved in cancer cell growth and promoting immune function. This compound has advantages and limitations for lab experiments, and future directions for research could focus on further investigating its mechanism of action, determining optimal dosage and potential side effects, developing more potent analogs, and exploring its potential use in combination with other therapies.
合成法
Tsao-C is synthesized through a multistep process that involves the reaction of 2-thiophenecarboxaldehyde with ethyl bromoacetate to form 2-thienylacetic acid ethyl ester. The ester is then hydrolyzed to form 2-thienylacetic acid, which is further reacted with N,N'-carbonyldiimidazole to form the final product, this compound.
科学的研究の応用
Tsao-C has been extensively studied for its potential therapeutic applications. Research has shown that this compound has anticancer properties, as it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to enhance immune function by increasing the production of cytokines and activating immune cells. In addition, this compound has been studied for its potential to improve cognitive function, as it has been shown to enhance memory and learning in animal models.
特性
CAS番号 |
142102-78-1 |
|---|---|
分子式 |
C23H42N4O7SSi2 |
分子量 |
574.8 g/mol |
IUPAC名 |
4-amino-1-[(6R,8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one |
InChI |
InChI=1S/C23H42N4O7SSi2/c1-21(2,3)36(7,8)31-13-16-23(15(24)14-35(29,30)34-23)18(33-37(9,10)22(4,5)6)19(32-16)27-12-11-17(25)26-20(27)28/h11-12,14,16,18-19H,13,24H2,1-10H3,(H2,25,26,28)/t16-,18+,19-,23?/m1/s1 |
InChIキー |
GEWVLOQCXLNTOR-BVSLTHQCSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1C2([C@H]([C@@H](O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |
SMILES |
CC(C)(C)[Si](C)(C)OCC1C2(C(C(O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1C2(C(C(O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




